4,7,10,13-Tetraoxahexadecane-2,15-diol
Overview
Description
4,7,10,13-Tetraoxahexadecane-2,15-diol is a chemical compound with the molecular formula C9H20O5. It is a type of polyether alcohol, which is characterized by the presence of multiple ether and hydroxyl groups. This compound is known for its solubility in water and organic solvents, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7,10,13-Tetraoxahexadecane-2,15-diol can be synthesized through the reaction of propylene oxide with diethylene glycol under basic conditions. The reaction typically involves the following steps:
Preparation of Diethylene Glycol Mono-2-Hydroxypropyl Ether: Diethylene glycol reacts with propylene oxide in the presence of a base catalyst such as potassium hydroxide.
Further Reaction with Propylene Oxide: The intermediate product is then reacted with additional propylene oxide to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxahexadecane-2,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of ether derivatives.
Scientific Research Applications
4,7,10,13-Tetraoxahexadecane-2,15-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Utilized in the formulation of pharmaceutical products due to its solubility properties.
Industry: Applied in the production of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxahexadecane-2,15-diol involves its interaction with various molecular targets and pathways:
Solvent Properties: Its ability to dissolve both polar and non-polar substances makes it effective in various chemical processes.
Stabilizing Agent: The compound stabilizes proteins and enzymes by forming hydrogen bonds with their functional groups.
Surfactant Properties: It reduces surface tension, enhancing the mixing and spreading of substances.
Comparison with Similar Compounds
4,7,10,13-Tetraoxahexadecane-2,15-diol can be compared with other polyether alcohols such as:
Diethylene Glycol Monoethyl Ether: Similar in structure but with different solubility and reactivity properties.
Triethylene Glycol: Has additional ether groups, leading to higher molecular weight and different physical properties.
Polyethylene Glycol: A polymer with varying chain lengths, used in a wide range of applications from pharmaceuticals to industrial processes.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of polyether alcohols in various fields.
Properties
IUPAC Name |
2-methyloxirane;oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
Record name | Ethylene oxide-propylene oxide triblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide diblock copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene oxide-propylene oxide copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
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Record name | Ethylene oxide-propylene oxide block copolymer | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Poloxalene | |
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Solubility |
Soluble in cold water | |
Record name | Poloxamer 188 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11333 | |
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Mechanism of Action |
P188 seals stable defects in cell membranes induced by skeletal muscle cell membranes rupture induced by ischemia-reperfusion injury, electroporation, irradiation, and heat damage. The full mechanism of action of P188 in inducing cytoprotective effects is not clear; however, based on _in vitro_ experiments and the structural similarity to plasmalemma, P188 may be directly incorporated into the phospholipid bilayer to attenuate the extent of tissue injury. Its high surface activity facilitates P188 to be inserted into lipid monolayers. P188 is proposed to exert localized actions by only interacting with damaged and compromised bilayers where the local lipid packing density is reduced. In addition to the direct interaction with the membrane, P188 was shown to inhibit MMP-9 protein levels and activity, as well as the NF-κB signal pathway, in the model of acute cerebral ischemia, which is associated with increased BBB permeability leading to cerebral edema and increased penetration. MMP-9 is a key factor in extracellular matrix (ECM) degradation and BBB disruption. | |
Record name | Poloxamer 188 | |
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Color/Form |
Liquid | |
CAS No. |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
Record name | Thanol E 4003 | |
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Record name | Poloxamer 407 | |
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URL | https://www.drugbank.ca/drugs/DB11252 | |
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Record name | Poloxamer 188 | |
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Record name | Poloxalene | |
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URL | https://www.drugbank.ca/drugs/DB11451 | |
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Record name | Poloxalene | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane | |
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Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |
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Record name | POLOXALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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